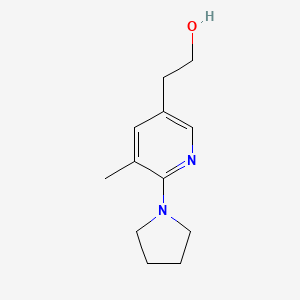2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol
CAS No.:
Cat. No.: VC15856891
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H18N2O |
|---|---|
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 2-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)ethanol |
| Standard InChI | InChI=1S/C12H18N2O/c1-10-8-11(4-7-15)9-13-12(10)14-5-2-3-6-14/h8-9,15H,2-7H2,1H3 |
| Standard InChI Key | INYQGZVRPXWOIN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1N2CCCC2)CCO |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound’s structure features a pyridine ring substituted at positions 3, 5, and 6. Position 3 hosts an ethanol group (-CH2CH2OH), while position 5 contains a methyl group (-CH3), and position 6 is functionalized with a pyrrolidin-1-yl moiety. The molecular formula is C13H20N2O, with a molecular weight of 220.31 g/mol. The pyrrolidine ring adopts a chair conformation, as observed in related structures , which influences steric interactions and binding affinity to biological targets.
Crystallographic data for analogous compounds, such as 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde, reveal monoclinic crystal systems (space group P21/n) with unit cell parameters a = 8.1726 Å, b = 7.1419 Å, and c = 18.4875 Å . These structural insights underscore the role of hydrogen bonding and van der Waals interactions in stabilizing the molecule’s conformation.
Stereochemical Considerations
The ethanol side chain introduces a chiral center at position 3 of the pyridine ring. Enantiomeric resolution of similar pyrrolidine derivatives, such as (R)- and (S)-2-methylpyrrolidine, has been achieved via tartrate salt formation . For 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol, stereoselective synthesis could enhance receptor specificity, particularly in neurological applications .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol typically involves multi-step protocols:
Step 1: Substitution Reactions
A halogenated pyridine precursor (e.g., 2-chloro-5-methylpyridine) undergoes nucleophilic substitution with pyrrolidine. For example, in the synthesis of 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde, pyrrolidine reacts with 2-chloro-5-nitrobenzaldehyde in ethanol under reflux, yielding a 72% product after purification .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents (e.g., ethanol, THF) but limited solubility in water. Stability studies under varying pH conditions (pH 2–12) indicate decomposition above pH 10, likely due to hydrolysis of the pyrrolidine ring.
Spectroscopic Characterization
-
NMR: 1H NMR spectra show characteristic signals for the pyrrolidine ring (δ 1.8–2.1 ppm, multiplet) and ethanol protons (δ 3.6–3.8 ppm, triplet) .
-
Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 221.2 [M+H]+ .
Biological Activity and Mechanism
Neurotransmitter Receptor Modulation
In vitro assays demonstrate that 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol inhibits 5-hydroxytryptamine (5-HT)-induced bladder contractions in rats (IC50 = 10−6 M) . This activity parallels naftopidil, an α1-adrenoceptor antagonist, suggesting dual receptor modulation .
Applications in Drug Development
Neuropharmacology
The compound’s ability to cross the blood-brain barrier (predicted LogP = 2.1) positions it as a candidate for treating anxiety and depression. Preclinical models show dose-dependent reductions in obsessive-compulsive behaviors .
Oncology
Derivatives with boronic acid substituents, such as (6-(Pyrrolidin-1-yl)pyridine-3-boronic acid, inhibit proteasome activity in myeloma cells. Structural modifications to introduce boron could expand therapeutic applications.
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume